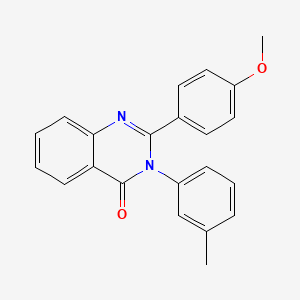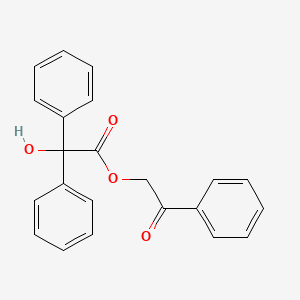![molecular formula C24H25N3O3 B10874106 5,6-bis(4-methoxyphenyl)-3-(2-methylpropyl)furo[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B10874106.png)
5,6-bis(4-methoxyphenyl)-3-(2-methylpropyl)furo[2,3-d]pyrimidin-4(3H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ISOBUTYL-5,6-BIS(4-METHOXYPHENYL)FURO[2,3-D]PYRIMIDIN-4(3H)-IMINE is an organic compound belonging to the class of 2,3-diphenylfurans These compounds are characterized by a furan ring substituted with phenyl groups at the C2 and C3 positions
Preparation Methods
The synthesis of 3-ISOBUTYL-5,6-BIS(4-METHOXYPHENYL)FURO[2,3-D]PYRIMIDIN-4(3H)-IMINE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The reaction typically involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product.
Chemical Reactions Analysis
3-ISOBUTYL-5,6-BIS(4-METHOXYPHENYL)FURO[2,3-D]PYRIMIDIN-4(3H)-IMINE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications across different fields. In chemistry, it is used as a building block for synthesizing more complex molecules. . Additionally, it is used in industrial applications for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ISOBUTYL-5,6-BIS(4-METHOXYPHENYL)FURO[2,3-D]PYRIMIDIN-4(3H)-IMINE involves its interaction with specific molecular targets and pathways. The compound is known to interact with serine/threonine-protein kinase Chk1, which plays a crucial role in cell cycle regulation and DNA damage response . By modulating the activity of this kinase, the compound can influence various cellular processes.
Comparison with Similar Compounds
3-ISOBUTYL-5,6-BIS(4-METHOXYPHENYL)FURO[2,3-D]PYRIMIDIN-4(3H)-IMINE can be compared with other similar compounds such as 2,3-diphenylfurans and furo[2,3-d]pyrimidines These compounds share structural similarities but differ in their specific functional groups and chemical properties
Properties
Molecular Formula |
C24H25N3O3 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
5,6-bis(4-methoxyphenyl)-3-(2-methylpropyl)furo[2,3-d]pyrimidin-4-imine |
InChI |
InChI=1S/C24H25N3O3/c1-15(2)13-27-14-26-24-21(23(27)25)20(16-5-9-18(28-3)10-6-16)22(30-24)17-7-11-19(29-4)12-8-17/h5-12,14-15,25H,13H2,1-4H3 |
InChI Key |
DHKQLYJEYZZXBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C(C1=N)C(=C(O2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10874030.png)
![4-[11-(4-fluorophenyl)-3-(4-methoxyphenyl)-8-methyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B10874031.png)

![3-Methyl-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridin-4-amine](/img/structure/B10874062.png)


![2-chloro-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B10874073.png)
![4-ethyl-5-(4-methoxyphenyl)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10874074.png)


![N-(3,4-dichlorophenyl)-N'-[2-(2-thienyl)ethyl]urea](/img/structure/B10874091.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10874096.png)
![2-(4-fluorophenyl)-5-[2-(4-hydroxyphenyl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10874103.png)
![7,7-dimethyl-10-phenyl-11-(thiophen-2-ylcarbonyl)-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B10874108.png)
